molecular formula C22H13Cl2N3O3 B2478210 [2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine CAS No. 330681-68-0

[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine

Cat. No.: B2478210
CAS No.: 330681-68-0
M. Wt: 438.26
InChI Key: PQMQLKQXFSQCGQ-HGAXPLMXSA-N
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Description

Structural Significance of 2-Arylbenzoxazole Frameworks in Organic Chemistry

The 2-arylbenzoxazole framework represents one of the most fundamentally important structural motifs in contemporary organic chemistry, serving as a versatile platform for the development of bioactive compounds with diverse pharmacological properties. The benzoxazole nucleus consists of a benzene ring fused with an oxazole ring, creating a planar aromatic system that exhibits unique electronic properties and hydrogen bonding capabilities. This heterocyclic system can be considered as structural isosteres of naturally occurring nucleic bases adenine and guanine, which allows these compounds to interact easily with biological polymers and macromolecular systems. The electronic distribution within the benzoxazole ring system creates distinct regions of electron density that facilitate specific intermolecular interactions, particularly through nitrogen and oxygen heteroatoms that can serve as hydrogen bond acceptors or coordination sites.

The structural versatility of 2-arylbenzoxazole frameworks has been extensively documented through crystallographic studies and computational analyses, revealing that these compounds can adopt various conformational states depending on substituent patterns and environmental conditions. Research has demonstrated that the benzoxazole heterocycle engages in key interactions with host proteins through multiple binding modes, including hydrogen bonding, pi-pi stacking interactions, and van der Waals forces. The aromatic character of the benzoxazole system contributes to its stability and allows for extensive conjugation with attached aryl groups, creating extended pi-electron systems that can participate in charge-transfer interactions and electronic communication between different molecular regions.

Synthetic methodologies for constructing 2-arylbenzoxazole frameworks have evolved significantly, with traditional approaches involving the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions. Advanced synthetic strategies now include palladium-catalyzed carbonylation reactions, iron-catalyzed hydrogen transfer processes, and copper-mediated cyclization reactions that enable the efficient formation of benzoxazole rings with high regioselectivity and functional group tolerance. These methodological advances have facilitated the preparation of complex benzoxazole derivatives bearing multiple substituents and functional groups, expanding the chemical space available for biological evaluation and structure-activity relationship studies.

Role of [2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine in Heterocyclic Research

The compound this compound represents a sophisticated example of heterocyclic molecular design that incorporates multiple functional elements to create a structurally complex and potentially bioactive entity. This compound features a benzoxazole core substituted at the 2-position with a 2,4-dichlorophenyl group and connected at the 5-position through an allylidene-amine linkage to a 3-nitrophenyl moiety, creating a molecule with extensive conjugation and multiple sites for potential biological interaction. The strategic placement of chlorine atoms at the 2 and 4 positions of the phenyl ring provides electronic modulation of the benzoxazole system while introducing steric effects that can influence molecular conformation and binding properties.

The allylidene-amine linkage in this compound represents a Schiff base functionality, which is known to exhibit diverse biological activities and serves as an important pharmacophore in medicinal chemistry. Schiff bases have demonstrated significant potential in antimicrobial applications, with studies showing that compounds containing imine functional groups can exhibit potent antibacterial and antifungal activities against various pathogenic microorganisms. The incorporation of the nitrophenyl group adds an additional layer of structural complexity and potential biological activity, as nitroaromatic compounds are recognized for their electron-withdrawing properties and ability to participate in redox processes that can influence biological activity patterns.

Physical property predictions for this compound indicate a boiling point of 596.2±50.0 degrees Celsius, a density of 1.40±0.1 grams per cubic centimeter, and a predicted acidity constant of 4.93±0.10, suggesting moderate acidity characteristics that could influence its solubility and interaction profiles in biological systems. These physicochemical properties place the compound within a range typical of complex aromatic heterocycles with significant molecular weight and multiple functional groups, indicating potential challenges in solubility optimization but also suggesting opportunities for specific biological target engagement.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C22H13Cl2N3O3
Molecular Weight 438.26 g/mol
Boiling Point 596.2±50.0°C (Predicted)
Density 1.40±0.1 g/cm³ (Predicted)
Acidity Constant 4.93±0.10 (Predicted)
Chemical Classification Benzoxazole Derivative, Schiff Base
Substituent Pattern 2,4-Dichlorophenyl, 3-Nitrophenyl

Research applications of this compound extend beyond simple structural characterization to encompass its potential utility as a molecular probe for understanding heterocyclic chemistry principles and structure-activity relationships. The compound serves as an excellent model system for investigating the effects of electron-withdrawing substituents on benzoxazole reactivity and stability, particularly through the influence of the dichlorophenyl and nitrophenyl groups on the electronic properties of the central heterocyclic framework. The presence of multiple aromatic rings connected through conjugated linkages creates opportunities for studying intramolecular charge transfer processes and electronic communication between different molecular regions.

Properties

IUPAC Name

(E)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3O3/c23-15-6-8-18(19(24)12-15)22-26-20-13-16(7-9-21(20)30-22)25-10-2-4-14-3-1-5-17(11-14)27(28)29/h1-13H/b4-2+,25-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMQLKQXFSQCGQ-NHIQZFGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a vital building block in organic synthesis. Its ability to participate in various chemical reactions, such as:

  • Suzuki Coupling Reactions : Utilized for forming carbon-carbon bonds, enhancing the synthesis of complex molecules.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate and reduction with sodium borohydride, making it versatile for synthetic pathways.

Biological Applications

The biological significance of [2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine is underscored by its potential as:

  • Enzyme Inhibitors : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development.

Case Study Example

A study focusing on similar compounds indicated that derivatives with benzooxazole cores exhibited significant acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

In the industrial sector, this compound is explored for its utility in producing specialty chemicals and materials with unique properties:

  • Specialty Chemicals : Its unique functional groups allow for the development of materials with specific chemical behaviors.

Mechanism of Action

The mechanism of action of [2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several classes of heterocyclic Schiff bases (Table 1):

Compound Class Core Structure Key Substituents Bioactivity Reference
Target Compound Benzoxazole 2,4-Dichlorophenyl, 3-nitrophenyl Not reported (discontinued)
5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amines Thiadiazole p-Substituted phenyl, 5-nitrofuran Antimicrobial (promising)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole-triazole 2-Nitrophenyl, triazole Antiproliferative
[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine Benzoxazole 4-Dimethylaminophenyl, 4-nitrophenyl Not reported (structural analogue)

Key Observations :

  • Benzoxazole vs. However, thiadiazole derivatives (e.g., ) exhibit notable antimicrobial activity due to the 5-nitrofuran substituent, which is absent in the target .
  • Substituent Effects: The 2,4-dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in enzyme inhibition. In contrast, the dimethylamino group in the analogue () is electron-donating, altering electronic properties and solubility .
Physicochemical Properties
  • Molecular Weight: The target compound (estimated MW: ~430–450 g/mol) is heavier than analogues like [2-(4-dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine (MW: 386.41 g/mol) due to additional Cl and nitro groups .
  • Solubility: Chloro and nitro substituents reduce aqueous solubility compared to dimethylamino or methoxy analogues .

Biological Activity

The compound [2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine is a synthetic organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C21H13Cl2N3O
  • CAS Number : 330681-68-0

This structure features a dichlorophenyl group and a nitrophenyl allylidene moiety, which are significant for its biological interactions.

Research indicates that the compound exhibits multifaceted biological activities, primarily through:

  • Inhibition of Enzymatic Activity : The compound is known to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it shows potential as an inhibitor of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess broad-spectrum antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Value (nM)Reference
DNA Gyrase InhibitionEscherichia coli< 10
Topoisomerase IV InhibitionEscherichia coli95 ± 4
Broad-Spectrum AntibacterialVarious ESKAPE pathogens< 0.03 μg/mL

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against several ESKAPE pathogens, which are notorious for their resistance to antibiotics. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) of less than 0.03 μg/mL against most Gram-positive strains and 4–16 μg/mL against Gram-negative strains. This suggests a promising role in combating antibiotic-resistant infections.

Case Study 2: Structural Analysis and Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its target enzymes. The analysis indicated that specific functional groups within the compound facilitate strong binding affinity to DNA gyrase, enhancing its inhibitory potency. This structural information can guide further modifications to improve efficacy and selectivity.

Research Findings

Recent literature emphasizes the importance of substituent modifications on the benzoxazole core to enhance biological activity. For instance, variations at the C5 position of the benzothiazole ring have shown to significantly impact both inhibitory potency and antibacterial spectrum.

Table 2: Structure-Activity Relationship (SAR)

Compound VariantC5 SubstituentIC50 Value (nM)Notes
Original CompoundNone< 10High potency
Variant AFluorine40Reduced potency
Variant BBenzylamino71Moderate potency

Q & A

Q. What are the key steps in synthesizing [2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors (e.g., benzooxazole and allylidene-amine derivatives). Key steps include:
  • Precursor Preparation : Use halogenated aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) and nitro-substituted cinnamaldehyde derivatives for the allylidene moiety .
  • Cyclocondensation : Optimize solvent polarity (e.g., dichloromethane or DMF) and temperature (253–298 K) to enhance yield. For example, cooling to 253 K during m-CPBA-mediated oxidation improves regioselectivity .
  • Purification : Column chromatography with gradients of n-hexane:ethyl acetate (e.g., 90:10) isolates the product .
  • Validation : Monitor reactions via TLC and confirm purity through melting point analysis .

Q. How can spectroscopic methods (IR, NMR) be utilized to characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups like C=N (1600–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹). Compare to reference spectra of analogous benzooxazole derivatives .
  • NMR Analysis :
  • ¹H NMR : Look for aromatic proton signals (δ 7.0–8.5 ppm) and allylidene protons (δ 6.5–7.5 ppm). Integrate peaks to confirm substituent ratios .
  • ¹³C NMR : Assign carbons in the benzooxazole ring (δ 110–160 ppm) and nitro-phenyl groups (δ 120–150 ppm) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What biological activities are plausible for this compound, and how should assays be designed to evaluate them?

  • Methodological Answer :
  • Target Selection : Prioritize pathways relevant to triazole/oxadiazole derivatives, such as kinase inhibition or antimicrobial activity .
  • Assay Design :

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